trans-2-Pentenoic acid

Description

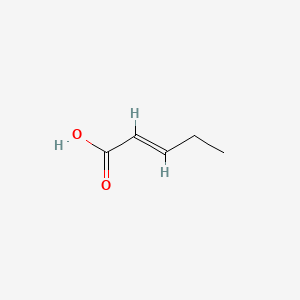

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-pent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYBQIKDCADOSF-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893700 | |

| Record name | (2E)-2-Pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sour caramellic aroma | |

| Record name | (E)-2-Pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

62.9 mg/mL at 20 °C, Slightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | 2-Pentenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (E)-2-Pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.984-0.991 | |

| Record name | (E)-2-Pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13991-37-2, 626-98-2, 27516-53-6 | |

| Record name | trans-2-Pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13991-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pent-2-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentenoic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027516536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-2-Pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-pent-2-en-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pent-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RG66883CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Pentenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-2-Pentenoic Acid for Researchers and Drug Development Professionals

Introduction: trans-2-Pentenoic acid, a short-chain unsaturated fatty acid, is a molecule of significant interest in the fields of chemical synthesis and drug discovery. Its versatile reactivity makes it a valuable intermediate in the production of fine chemicals, polymers, and notably, pharmaceutical compounds. This technical guide provides comprehensive information on its chemical properties, synthesis, and its role in biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic sour, caramellic, or cheesy aroma. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference(s) |

| CAS Number | 13991-37-2 | [1][2] |

| Molecular Formula | C₅H₈O₂ | [1][2] |

| Molecular Weight | 100.12 g/mol | [1][2] |

| Melting Point | 9-11 °C | [1][2] |

| Boiling Point | 106 °C at 20 mmHg | [1][2] |

| Density | 0.99 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.452 | [1][2] |

| Solubility in Water | 60 g/L | |

| Appearance | Clear colorless to light yellow liquid | [1][2] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved via the Doebner modification of the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, in this case, malonic acid, followed by decarboxylation.

Experimental Protocol: Doebner Modification of the Knoevenagel Condensation

This protocol describes the synthesis of this compound from propanal and malonic acid.

Materials:

-

Propanal

-

Malonic acid

-

Pyridine (as both solvent and catalyst)

-

Magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Hydrochloric acid (HCl), 6M solution

-

Apparatus for vacuum filtration

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and methylene chloride (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine propanal and 1.2 equivalents of malonic acid in pyridine.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux. Allow the reaction to proceed for approximately 2-3 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture by the slow addition of 6M HCl. This will cause the product to precipitate.

-

Isolation: Collect the crude product by vacuum filtration.

-

Purification: The crude product can be further purified by silica gel column chromatography using a solvent system such as 5% ethyl acetate in methylene chloride to yield pure this compound.

Reaction Mechanism: The Doebner modification of the Knoevenagel condensation proceeds through a series of steps including the formation of an enolate from malonic acid, nucleophilic attack on the aldehyde, dehydration, and finally, a pyridine-induced decarboxylation to yield the α,β-unsaturated carboxylic acid.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. A notable application is in the preparation of novel nonsteroidal human androgen receptor (hAR) agonists based on a 2(1H)-piperidino[3,2-g]quinolinone pharmacophore. These compounds are of interest in the development of therapies for conditions related to androgen deficiency.

Biological Activity and Signaling Pathways

As a trans-fatty acid, this compound is relevant to the study of the biological effects of this class of molecules. Research has shown that trans-fatty acids can potentiate proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway.[1][2][3]

The ASK1-p38 Signaling Pathway in Response to trans-Fatty Acids

Extracellular ATP, a damage-associated molecular pattern, can induce apoptosis in macrophages through the P2X₇ receptor.[1] This process involves the generation of reactive oxygen species (ROS), which in turn activates the ASK1-p38 MAPK pathway, leading to apoptosis.[1] Trans-fatty acids have been shown to enhance this process by potentiating the activation of ASK1.[1][2][3] This enhancement is mediated by calcium/calmodulin-dependent kinase II (CaMKII) and is independent of an increase in ROS generation.[1][3] The sustained activation of the ASK1-p38 pathway is a critical step in TNF- and oxidative stress-induced apoptosis.[4]

Experimental Workflow for Assessing Biological Activity

To investigate the biological activity of this compound, such as its potential anti-inflammatory effects, a structured in vitro experimental workflow can be employed.

In Vitro Anti-inflammatory Activity Assessment

This workflow provides a general framework for screening and characterizing the anti-inflammatory properties of a test compound.

1. Cell Culture and Treatment:

-

Culture a relevant cell line, such as RAW 264.7 murine macrophages, in appropriate media.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 12 hours).

-

Induce an inflammatory response by stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS).

2. Assessment of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measure the concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess assay. A reduction in nitrite levels indicates potential anti-inflammatory activity.

-

Pro-inflammatory Cytokine Production: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Enzyme Activity Assays: Evaluate the effect of the compound on the activity of key pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) using commercially available assay kits.

3. Data Analysis:

-

Analyze the collected data to determine the dose-dependent effects of this compound on the measured inflammatory markers.

-

Calculate IC₅₀ values (the concentration of the compound that causes 50% inhibition) for the observed effects.

References

- 1. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of trans-2-Pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Pentenoic acid, systematically known as (E)-pent-2-enoic acid, is an unsaturated carboxylic acid with the chemical formula C₅H₈O₂.[1][2][3] Its structure, featuring a carbon-carbon double bond in conjugation with the carboxylic acid functional group, imparts specific chemical reactivity and physical characteristics that are of interest in various scientific disciplines. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental methodologies for their determination, and an exploration of its role in biological pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and understanding its biological role.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (E)-pent-2-enoic acid | [1] |

| Synonyms | beta-Ethyl acrylic acid, (2E)-2-Pentenoic acid | [4] |

| CAS Number | 13991-37-2 | [2][4][5] |

| Molecular Formula | C₅H₈O₂ | [1][2][3] |

| Molecular Weight | 100.12 g/mol | [1][5] |

| Appearance | Colorless to light yellow liquid | [4][6] |

| Odor | Sour, caramellic, cheesy | [4][7] |

| Melting Point | 9-11 °C (48.2 - 51.8 °F) | [4][5][8][9] |

| Boiling Point | 106 °C at 20 mmHg | [4][5][8][9] |

| Density | 0.99 g/mL at 25 °C | [4][5] |

| Solubility in Water | 62.9 mg/mL at 20 °C | [1][10] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and other non-polar solvents | [1][11] |

| pKa | 4.70 at 25 °C | [7][9][12] |

| Refractive Index (n20/D) | 1.452 | [4][5][9] |

| Flash Point | 102 °C (215.6 °F) | [8][9] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | Spectra available for this compound. |

| ¹³C NMR | Spectra available for this compound. |

| Infrared (IR) Spectroscopy | Spectra available, typically showing a broad O-H stretch from the carboxylic acid, a C=O stretch, and C=C stretch.[1] |

| Mass Spectrometry | Mass spectra data is available.[1] |

| Raman Spectroscopy | Raman spectra data is available.[1] |

Experimental Protocols

This section outlines the general methodologies for determining the key physical properties of organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil or a calibrated melting point apparatus).

-

Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature distribution. The rate of heating should be around 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is reported as the melting point.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask. A thermometer is positioned in the neck of the flask such that the top of the bulb is level with the side arm leading to the condenser.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Observation: The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point. It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For ¹H NMR of this compound, one would expect to see signals corresponding to the vinyl, allylic, and methyl protons, with characteristic chemical shifts and coupling constants. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration, and a peak around 1650 cm⁻¹ is indicative of the C=C double bond stretch.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak in the mass spectrum of this compound would correspond to its molecular weight (100.12 g/mol ).

Biological Pathways and Significance

While this compound is utilized as a flavoring agent, its presence and metabolism in biological systems are also of scientific interest.[1][5] It has been shown to have potential anti-inflammatory properties by inhibiting prostaglandin (B15479496) synthesis.[11]

A notable metabolic pathway involving a related compound is the β-oxidation of 4-pentenoic acid. In this pathway, 4-pentenoic acid is converted to its coenzyme A (CoA) thioester, which then undergoes dehydrogenation to yield trans-2,4-pentadienoyl-CoA. This intermediate is subsequently reduced to trans-2-pentenoyl-CoA, which can then enter the conventional β-oxidation spiral.

Visualization of the Metabolic Conversion of 4-Pentenoic Acid

The following diagram illustrates the key steps in the metabolic conversion of 4-pentenoic acid to trans-2-pentenoyl-CoA.

Caption: Metabolic pathway of 4-pentenoic acid to trans-2-pentenoyl-CoA.

Safety and Handling

This compound is classified as a corrosive liquid that can cause severe skin burns and eye damage.[8] It is also harmful if swallowed.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, such as a fume hood. For storage, it should be kept in a tightly closed container in a dry and well-ventilated place.[12]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with methodologies for their determination and insights into its biological relevance. The compiled data serves as a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and application of this versatile unsaturated carboxylic acid.

References

- 1. This compound | C5H8O2 | CID 638122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 13991-37-2 [chemicalbook.com]

- 5. 反式-2-戊烯酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Cas 13991-37-2,this compound | lookchem [lookchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. (2E)-pent-2-enoic acid [chembk.com]

- 10. Page loading... [wap.guidechem.com]

- 11. CAS 13991-37-2: this compound | CymitQuimica [cymitquimica.com]

- 12. Page loading... [wap.guidechem.com]

A Technical Guide to the Solubility of trans-2-Pentenoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trans-2-pentenoic acid in various organic solvents. This document is intended to be a valuable resource for professionals in research and development who utilize this compound in their work.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes, including reaction kinetics, purification, and formulation. For a carboxylic acid like this compound, its solubility is influenced by the interplay between the polar carboxylic acid group and the nonpolar alkyl chain. The general principle of "like dissolves like" is a useful starting point for understanding its solubility profile.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, a summary of the available qualitative and semi-quantitative information is presented below. It is generally reported to be soluble in non-polar solvents and miscible with most organic solvents.

| Solvent Classification | Solvent | Solubility | Reference |

| Alcohols | Ethanol | Soluble | [1][2] |

| Propylene Glycol | Soluble | [3] | |

| General Organic Solvents | Non-polar solvents | Soluble | [1][2] |

| General organic solvents | Soluble/Miscible | [4][5][6] |

It is important to note that the term "soluble" is qualitative. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of this compound in a specific organic solvent. Below are detailed protocols for common laboratory techniques.

Gravimetric Method (for Saturated Solutions)

This is a straightforward and widely used method for determining the equilibrium solubility of a solid or liquid solute in a solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

After equilibration, allow the solution to stand undisturbed for several hours to permit any undissolved solute to settle.

-

-

Sample Withdrawal and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

Transfer the aliquot to a pre-weighed, clean, and dry container (e.g., a watch glass or a small beaker).

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in a vacuum oven at a temperature below the boiling point of the solute) until a constant weight is achieved.

-

Weigh the container with the dried residue.

-

-

Calculation:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of container + residue) - (Weight of empty container)] / (Volume of aliquot in mL) * 100

-

UV-Visible Spectrophotometry

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region. A calibration curve must first be established.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method.

-

Withdraw a clear aliquot of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Experimental Workflow and Logic

The following diagram illustrates a general workflow for determining the solubility of an organic compound like this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents and offers detailed protocols for its experimental determination. For critical applications, it is imperative to perform these measurements under the specific conditions of temperature and pressure relevant to the intended process.

References

- 1. This compound | C5H8O2 | CID 638122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. (E)-2-pentenoic acid, 13991-37-2 [thegoodscentscompany.com]

- 4. CAS 13991-37-2: this compound | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

"trans-2-Pentenoic acid" spectroscopic data (NMR, IR, Mass Spec)

A Comprehensive Technical Guide to the Spectroscopic Data of trans-2-Pentenoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of a molecule is fundamental. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) spectroscopy identifies the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) on a 90 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results |

A representative ¹H NMR spectrum is available on ChemicalBook.[1]

¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound was also recorded in CDCl₃.

| Chemical Shift (ppm) | Assignment |

| Data not explicitly available in search results |

A representative ¹³C NMR spectrum can be found on ChemicalBook.[2]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a liquid carboxylic acid like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using appropriate parameters, including pulse width, acquisition time, and relaxation delay. Typically, a small number of scans are sufficient.

-

For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum to the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR Spectroscopy Data

The Fourier-Transform Infrared (FT-IR) spectrum of this compound has been analyzed both experimentally in its liquid form and theoretically.[3] The table below summarizes the key experimental vibrational frequencies and their assignments.[3]

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 (broad) | O-H stretch (carboxylic acid dimer) |

| ~2970 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid dimer) |

| ~1650 | C=C stretch |

| ~1420 | O-H bend |

| ~1300 | C-O stretch |

| ~980 | =C-H bend (trans) |

A representative IR spectrum is available on ChemicalBook.[1]

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like this compound, the following protocol for Attenuated Total Reflectance (ATR) FT-IR is commonly used:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the atmosphere.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Initiate the scan. The IR beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. The evanescent wave that penetrates a short distance into the sample is absorbed at specific frequencies corresponding to the vibrational modes of the molecule.

-

Data Processing: The resulting interferogram is converted into a spectrum via a Fourier transform. The background spectrum is automatically subtracted to yield the final IR spectrum of the sample.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Mass Spectrometry Data

| m/z | Assignment |

| 100 | Molecular Ion [M]⁺ |

| 83 | [M - OH]⁺ |

| 55 | [M - COOH]⁺ |

Experimental Protocol for Mass Spectrometry

A typical protocol for analyzing a liquid organic acid using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane). The concentration should be in the low ppm (µg/mL) range.

-

GC-MS System Setup:

-

Gas Chromatograph (GC):

-

Injector: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

-

Column: Use a capillary column with a suitable stationary phase for separating organic acids (e.g., a polar phase).

-

Oven: Program the temperature to start at a low value, then ramp up to a higher temperature to ensure separation of the analyte from the solvent and any impurities.

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Source: Electron Ionization (EI) is commonly used for GC-MS. Set the electron energy to a standard value, typically 70 eV.

-

Mass Analyzer: Set the analyzer (e.g., a quadrupole) to scan a relevant mass range (e.g., m/z 30-200).

-

Detector: Ensure the detector is turned on and properly calibrated.

-

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The GC will separate the components of the sample, and as this compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the resulting ions based on their m/z ratio, and the detector records their abundance.

-

Data Analysis: The resulting data is a total ion chromatogram (TIC), which shows the intensity of ions over time. The mass spectrum for the peak corresponding to this compound can be extracted and analyzed to identify the molecular ion and the fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound(13991-37-2) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(13991-37-2) 13C NMR [m.chemicalbook.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. 2-Pentenoic acid [webbook.nist.gov]

- 5. This compound | C5H8O2 | CID 638122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Structural Isomers of trans-2-Pentenoic Acid and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Pentenoic acid is an unsaturated carboxylic acid that, along with its various structural isomers, presents a diverse landscape of chemical and physical properties.[1] These isomers, which share the same molecular formula (C₅H₈O₂ or C₆H₁₀O₂ for methylated forms) but differ in the arrangement of their atoms, are of significant interest in fields ranging from flavor and fragrance chemistry to pharmaceutical development and organic synthesis.[2][3] Understanding the distinct characteristics of each isomer is crucial for their effective application and for the development of novel molecules with tailored functionalities.

This technical guide provides a comprehensive overview of the structural isomers of this compound, detailing their physical and chemical properties in a comparative format. It also outlines general experimental protocols for their synthesis and analysis and employs visualizations to illustrate their molecular structures and synthetic pathways.

Structural Isomers of Pentenoic Acid

The structural isomers of pentenoic acid can be categorized based on the position of the double bond (positional isomers), the geometry around the double bond (geometric isomers), and the arrangement of the carbon skeleton (skeletal isomers). The primary isomers of interest are:

-

Positional and Geometric Isomers:

-

Skeletal Isomers (Methylated Pentenoic Acids):

Below is a graphical representation of the classification of these isomers.

Caption: Classification of pentenoic acid isomers.

The structures of the non-methylated isomers are depicted below.

Caption: Chemical structures of C₅ pentenoic acid isomers.

Comparative Physical and Chemical Properties

The structural variations among the isomers lead to distinct physical and chemical properties. These are summarized in the tables below for ease of comparison.

Table 1: Physical Properties of Pentenoic Acid Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| This compound | C₅H₈O₂ | 100.12 | 9-11[9] | 106 @ 20 mmHg[9] | 0.99 @ 25°C[9] | 1.452[9] |

| cis-2-Pentenoic acid | C₅H₈O₂ | 100.12 | - | - | - | - |

| trans-3-Pentenoic acid | C₅H₈O₂ | 100.12 | - | 92-94 @ 14 mmHg[3] | 0.990[3] | 1.440[3] |

| cis-3-Pentenoic acid | C₅H₈O₂ | 100.12 | 20.44 (estimate)[4] | 194.4 (estimate)[4] | 0.9776 (rough estimate)[4] | 1.4222 (estimate)[4] |

| 4-Pentenoic acid | C₅H₈O₂ | 100.12 | -22.5 | 83-84 @ 12 mmHg | 0.981 @ 25°C | 1.428 |

| trans-2-Methyl-2-pentenoic acid | C₆H₁₀O₂ | 114.14 | 25[6] | 124 @ 30 mmHg[6] | ~0.987[6] | ~1.46[6] |

| cis-2-Methyl-2-pentenoic acid | C₆H₁₀O₂ | 114.14 | - | 214[6] | - | - |

| 2-Methyl-2-pentenoic acid (mix) | C₆H₁₀O₂ | 114.14 | 26-28[10] | 123-125 @ 30 mmHg[10] | 0.979 @ 25°C[10] | 1.46[10] |

| trans-2-Methyl-3-pentenoic acid | C₆H₁₀O₂ | 114.14 | - | - | 0.960-0.966[8] | 1.433-1.440[8] |

| cis-2-Methyl-3-pentenoic acid | C₆H₁₀O₂ | 114.14 | - | 199-200 @ 760 mmHg[7] | - | - |

| 2-Methyl-4-pentenoic acid | C₆H₁₀O₂ | 114.14 | - | 195[1] | 0.949 @ 25°C[1] | 1.43[1] |

Note: Some data points are estimates or from mixed isomer samples as indicated.

Table 2: Chemical and Sensory Properties of Pentenoic Acid Isomers

| Isomer | Solubility | pKa | Odor Description | Common Uses |

| This compound | Slightly soluble in water.[6] | - | Cheesy, sour.[6] | Flavoring agent.[6] |

| cis-2-Pentenoic acid | - | - | - | - |

| trans-3-Pentenoic acid | - | - | Fruity note.[3] | Flavoring agent, pharmaceutical synthesis.[3] |

| cis-3-Pentenoic acid | Insoluble in water; soluble in ethanol, ether, chloroform.[4] | - | Pungent, sour.[4] | Synthesis of esters and amides, food additive.[4] |

| 4-Pentenoic acid | Slightly soluble in water.[11] | - | - | Inhibition of fatty acid oxidation, organic synthesis.[12] |

| trans-2-Methyl-2-pentenoic acid | - | - | Fruity, strawberry.[6] | Flavoring agent.[6] |

| cis-2-Methyl-2-pentenoic acid | - | - | - | Flavoring agent.[6] |

| 2-Methyl-2-pentenoic acid (mix) | - | - | Dry acid note, strawberry.[10] | Fragrances, strawberry flavors.[10] |

| trans-2-Methyl-3-pentenoic acid | Slightly soluble in water; soluble in alcohol.[8] | - | Fruit.[8] | Flavoring agent.[8] |

| cis-2-Methyl-3-pentenoic acid | Very slightly soluble in water.[7] | - | Cranberry, hazelnut, nutty.[13] | Flavoring agent.[13] |

| 2-Methyl-4-pentenoic acid | - | 4.67[14] | Cheese-like.[1] | Enhancer of fruity fragrances.[1] |

Experimental Protocols

Synthesis of Pentenoic Acid Isomers

Various synthetic routes are employed for the preparation of pentenoic acid isomers. The choice of method depends on the desired isomer and the available starting materials.

1. Synthesis of 4-Pentenoic Acid:

A common method involves the condensation of allyl chloride and diethyl malonate under alkaline conditions, followed by saponification and decarboxylation.[15]

-

Reaction: Allyl chloride is reacted with diethyl malonate in the presence of a base like sodium ethoxide.

-

Saponification and Decarboxylation: The resulting 2-allyl diethyl malonate is then hydrolyzed with a strong base (e.g., NaOH or KOH) and subsequently acidified and heated to induce decarboxylation, yielding 4-pentenoic acid.

Another route starts from vinylcarbinol and an orthoacetate, which undergo transesterification and rearrangement, followed by hydrolysis.[16]

The following diagram illustrates the general workflow for the malonic ester synthesis of 4-pentenoic acid.

Caption: Workflow for 4-pentenoic acid synthesis.

2. Synthesis of trans-2-Methyl-2-pentenoic Acid:

One synthetic approach involves the self-condensation of propanal to form the intermediate 2-methyl-2-pentanal, which is then oxidized to yield (E)-2-methyl-2-pentenoic acid.[17]

-

Aldol Condensation: Propanal undergoes self-condensation in the presence of a base (e.g., sodium hydroxide).

-

Oxidation: The resulting α,β-unsaturated aldehyde is then oxidized using an oxidizing agent like sodium chlorite (B76162) to afford the final product.

Alternatively, a Reppe synthesis method can be employed, starting from piperylene, carbon monoxide, and water, which are reacted in the presence of a rhodium catalyst to form 2-methyl-3-pentenoic acid isomers. These are subsequently isomerized to trans-2-methyl-2-pentenoic acid using an acid catalyst.[18]

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of pentenoic acid isomers. The chemical shifts and coupling constants of the protons and carbons are indicative of the double bond position and stereochemistry.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analysis: Analyze the chemical shifts, integration, and coupling patterns to determine the structure of the isomer.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is used to separate and identify the different isomers in a mixture. The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum are characteristic of each isomer.

-

Sample Preparation: The sample can be analyzed directly or after derivatization (e.g., esterification) to improve volatility and chromatographic separation.

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar or non-polar stationary phase). A temperature gradient is typically used to separate the isomers based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are introduced into a mass spectrometer, where they are ionized (e.g., by electron ionization), and the resulting fragments are detected. The mass spectrum provides information about the molecular weight and structure of the compound.

Signaling Pathways and Biological Activities

While many pentenoic acid isomers are recognized for their sensory properties and use as flavoring agents, detailed information on their involvement in specific signaling pathways is not extensively documented in publicly available literature. 4-Pentenoic acid has been noted for its ability to inhibit fatty acid oxidation.[12] Further research is required to elucidate the specific molecular targets and mechanisms of action for the various pentenoic acid isomers in biological systems. The structural diversity within this class of molecules suggests a potential for varied biological activities that warrant further investigation, particularly in the context of drug development.

Conclusion

The structural isomers of this compound represent a fascinating group of molecules with a wide array of physical, chemical, and sensory properties. This guide has provided a consolidated overview of these isomers, highlighting their key characteristics in a comparative format. The provided synthetic and analytical methodologies offer a foundation for researchers and professionals working with these compounds. While the biological activities of many of these isomers remain to be fully explored, their structural diversity and established applications in various industries underscore their importance and potential for future discoveries.

References

- 1. 2-METHYL-4-PENTENOIC ACID | 1575-74-2 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. cis-pent-3-enoic acid [chembk.com]

- 5. trans-3-Pentenoic Acid | (E)-3-Pentenoic acid | Alkenyls | Ambeed.com [ambeed.com]

- 6. Pentenoic acid - Wikipedia [en.wikipedia.org]

- 7. 2-Methyl-3-pentenoic acid, (3Z)- | C6H10O2 | CID 71587183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methyl-3-pentenoic acid, (3E)- | C6H10O2 | CID 6435866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-戊烯酸 predominantly trans, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Methyl-2-pentenoic acid | 3142-72-1 [chemicalbook.com]

- 11. 4-pentenoic acid, 591-80-0 [thegoodscentscompany.com]

- 12. scbt.com [scbt.com]

- 13. 2-methyl-3-pentenoic acid, 37674-63-8 [thegoodscentscompany.com]

- 14. (2R)-2-Methylpent-4-enoic acid - Wikipedia [en.wikipedia.org]

- 15. CN101200425A - Method for synthesizing 4-pentenoic acid - Google Patents [patents.google.com]

- 16. CN101157608A - Method for preparing 4-pentenoic acid - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. CN113336637B - Synthesis method of trans-2-methyl-2-pentenoic acid - Google Patents [patents.google.com]

Synthesis of trans-2-Pentenoic Acid: A Technical Guide to the Doebener-Knoevenagel Condensation

A comprehensive overview of the synthesis of trans-2-pentenoic acid from propionaldehyde (B47417) and malonic acid via the Doebener-Knoevenagel condensation, detailing the reaction mechanism, experimental protocols, and product characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is an α,β-unsaturated carboxylic acid with applications in the synthesis of various organic compounds. Its synthesis from readily available starting materials, propionaldehyde and malonic acid, is a classic example of the Knoevenagel condensation, specifically the Doebner modification. This reaction is a robust and efficient method for forming carbon-carbon double bonds.[1][2] The Doebner modification is characterized by the use of pyridine (B92270) as a basic catalyst and solvent, which also facilitates the decarboxylation of the intermediate malonic acid derivative.[2][3] This whitepaper provides a detailed technical guide to this synthesis, including a comprehensive experimental protocol, quantitative data analysis, and a mechanistic overview.

Reaction Mechanism and Pathway

The synthesis of this compound from propionaldehyde and malonic acid proceeds via a Knoevenagel condensation, followed by a decarboxylation step, a process known as the Doebner modification.[2][3] The reaction is catalyzed by a weak base, typically pyridine.

The mechanism can be described in the following steps:

-

Enolate Formation: Pyridine acts as a base to deprotonate the α-carbon of malonic acid, forming a nucleophilic enolate ion.

-

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of propionaldehyde, leading to the formation of a β-hydroxy dicarboxylic acid intermediate.

-

Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to yield an α,β-unsaturated dicarboxylic acid.

-

Decarboxylation: Under the reaction conditions, particularly with heating in pyridine, the α,β-unsaturated dicarboxylic acid undergoes decarboxylation (loss of CO2) to afford the final product, this compound.

Figure 1: Reaction pathway for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| Propionaldehyde | C₃H₆O | 58.08 | 0.807 | 46-50 |

| Malonic Acid | C₃H₄O₄ | 104.06 | 1.619 | 135 (decomposes) |

| Pyridine | C₅H₅N | 79.10 | 0.982 | 115 |

Table 2: Properties and Yield of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂ | [4][5] |

| Molar Mass | 100.12 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 106 °C at 20 mmHg | |

| Melting Point | 9-11 °C | |

| Density | 0.99 g/mL at 25 °C | |

| Refractive Index | 1.452 (at 20 °C) | |

| Reported Yield | 93% |

Table 3: Spectroscopic Data for this compound

| Technique | Key Peaks/Shifts | Reference |

| ¹H NMR | δ (ppm): ~7.0 (m, 1H, =CH-), ~5.8 (d, 1H, =CH-COOH), ~2.2 (p, 2H, -CH₂-), ~1.1 (t, 3H, -CH₃) | [6][7] |

| ¹³C NMR | δ (ppm): ~172 (C=O), ~150 (=CH-), ~122 (=CH-COOH), ~25 (-CH₂-), ~12 (-CH₃) | [1][8] |

| IR (Infrared) | ν (cm⁻¹): ~2970 (C-H), ~1695 (C=O), ~1650 (C=C), ~1420, ~1290, ~980 | [4][5][8][9] |

Experimental Protocol

The following protocol is adapted from a similar, well-established procedure for the Doebener-Knoevenagel condensation.

Materials and Equipment

-

Propionaldehyde

-

Malonic acid

-

Pyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Reaction Procedure

Figure 2: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine malonic acid (1.0 molar equivalent) and pyridine (used as both solvent and catalyst).

-

Addition of Aldehyde: To the stirred solution, add propionaldehyde (1.0 molar equivalent).

-

Reaction: Heat the mixture to reflux using a heating mantle or oil bath and maintain reflux with continuous stirring for approximately 3 hours. The evolution of carbon dioxide should be observed.

-

Workup: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath.

-

Acidification: Slowly and carefully add concentrated hydrochloric acid to the cooled reaction mixture until it is acidic (test with pH paper). This will neutralize the pyridine and precipitate the product.

-

Isolation: Collect the crude this compound by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product with a small amount of cold water to remove any remaining pyridine hydrochloride. For higher purity, the product can be recrystallized from a suitable solvent such as water or hexane.

-

Drying: Dry the purified product, for instance, in a desiccator over a drying agent.

Conclusion

The Doebener-Knoevenagel condensation of propionaldehyde and malonic acid is an effective and high-yielding method for the synthesis of this compound. The use of pyridine as a catalyst and solvent simplifies the procedure and facilitates the necessary decarboxylation. The provided experimental protocol, based on established literature procedures, offers a clear and reproducible method for obtaining the target compound. The comprehensive quantitative and spectroscopic data presented in this guide will be valuable for researchers in the characterization and utilization of this compound in further synthetic applications.

References

- 1. Human Metabolome Database: Showing metabocard for 2-Pentenoic acid (HMDB0032459) [hmdb.ca]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Knoevenagel Condensation [organic-chemistry.org]

- 4. This compound | C5H8O2 | CID 638122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound(13991-37-2) 1H NMR spectrum [chemicalbook.com]

- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. This compound(13991-37-2) IR Spectrum [m.chemicalbook.com]

A Technical Guide to trans-2-Pentenoic Acid in Flavor and Fragrance Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Pentenoic acid, a short-chain unsaturated fatty acid, is a significant contributor to the flavor and fragrance profiles of various foods and consumer products. With its characteristic sour, cheesy, and slightly fruity aroma and a sour, buttery taste, it finds applications as a flavoring agent in the food and beverage industry. This technical guide provides a comprehensive overview of this compound, focusing on its sensory properties, analytical methodologies for its characterization, and the underlying biological mechanisms of its perception. This document is intended to be a valuable resource for researchers and professionals in the fields of flavor and fragrance chemistry, sensory science, and pharmacology.

Introduction

This compound (CAS No. 13991-37-2) is an alpha,beta-unsaturated monocarboxylic acid with the chemical formula C₅H₈O₂. It is a colorless to light yellow liquid with a distinct and complex sensory profile.[1] Naturally occurring in foods such as bananas and beer, it contributes to their characteristic flavor and aroma.[2] In the flavor and fragrance industry, it is used to impart cheesy, buttery, and sour notes to a variety of products. Understanding its chemical properties, sensory attributes, and the mechanisms of its perception is crucial for its effective application and for the development of novel flavor and fragrance ingredients.

Sensory Profile and Quantitative Data

The sensory characteristics of this compound are a key aspect of its application in the flavor and fragrance industry. Its profile is multifaceted, with both desirable and potent notes that require careful dosage and formulation.

Qualitative Description:

-

Odor: The aroma of this compound is described as having a medium-strength, sour, caramellic, and cheesy character.[2] It is also noted to have fatty and pungent undertones.[3][4] For sensory evaluation, it is recommended to smell it in a 1% solution or less due to its potency.[2][5]

-

Taste: The taste profile is characterized as sour, acetic, and buttery.[2][5]

Quantitative Sensory Data:

A critical aspect of utilizing flavor and fragrance compounds is understanding their potency, which is quantified by their detection thresholds.

| Parameter | Value | Matrix | Reference(s) |

| Taste Threshold | 25 ppm | Water | [2][5] |

| Odor Threshold | Not available | - | - |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the Knoevenagel condensation of propanal with malonic acid, followed by decarboxylation.

Materials:

-

Propanal

-

Malonic acid

-

Pyridine (B92270) (as a basic catalyst)

-

Toluene (as a solvent)

-

Hydrochloric acid (for acidification)

-

Sodium sulfate (B86663) (for drying)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve malonic acid in toluene.

-

Add pyridine to the mixture.

-

Slowly add propanal to the reaction mixture while stirring.

-

Heat the mixture to reflux for a specified duration to drive the condensation and decarboxylation reactions. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation under reduced pressure.

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Sensory Analysis

Sensory evaluation is essential to characterize the flavor and fragrance profile of this compound and to determine its detection thresholds.

Protocol for Determining Taste Threshold (Based on ASTM E679-04):

-

Panelist Selection: Recruit and screen a panel of sensory assessors (typically 15-25) for their ability to detect basic tastes.

-

Sample Preparation: Prepare a series of concentrations of this compound in deionized, odorless, and tasteless water. The concentration range should bracket the expected threshold (e.g., from 1 ppm to 100 ppm). A common approach is to use a geometric series of concentrations (e.g., 1, 2, 4, 8, 16, 32, 64 ppm).

-

Test Method (Ascending Forced-Choice Method):

-

Present each panelist with a set of three samples (a "triangle test"), where two are blanks (water) and one contains the tastant at a specific concentration.

-

Start with the lowest concentration and ask the panelist to identify the "odd" sample.

-

If correct, present the next higher concentration. If incorrect, repeat the same concentration.

-

The individual threshold is the concentration at which the panelist correctly identifies the odd sample a predetermined number of times consecutively.

-

-

Data Analysis: The group threshold is calculated as the geometric mean of the individual thresholds.

Diagram of Sensory Evaluation Workflow:

References

Methodological & Application

Application Notes and Protocols for GC-MS Analysis of trans-2-Pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of trans-2-Pentenoic acid in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and volatility of short-chain fatty acids (SCFAs) like this compound, a derivatization step is essential to improve chromatographic separation and detection sensitivity. This protocol details a widely applicable esterification method to convert the analyte into a more volatile derivative suitable for GC-MS analysis.

Introduction

This compound is an unsaturated short-chain fatty acid that may play a role in various biological processes. Accurate quantification of this and other SCFAs in complex biological samples such as plasma, feces, or cell culture media is crucial for understanding their physiological and pathological significance. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. However, the direct analysis of SCFAs is challenging. Derivatization to a less polar and more volatile form, such as a methyl or benzyl (B1604629) ester, is a critical step for robust and reproducible quantification.[1][2]

This application note provides a detailed protocol for the analysis of this compound, focusing on a derivatization method using benzyl chloroformate. The principles and steps can be adapted for other derivatization reagents as well.

Quantitative Data Summary

The following table summarizes the key mass spectrometry data for the benzyl ester derivative of this compound. This information is critical for setting up the mass spectrometer in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

| Compound | Derivative | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) for SIM |

| This compound | Benzyl ester | Dependent on GC conditions | 190 | 91, 107, 190 |

Note: The retention time is highly dependent on the specific GC column, oven temperature program, and carrier gas flow rate. It must be determined experimentally using a pure standard of derivatized this compound. The characteristic fragment at m/z 91 corresponds to the tropylium (B1234903) ion ([C7H7]+), which is a common and abundant fragment for benzyl esters.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of this compound in a biological matrix (e.g., plasma).

Materials and Reagents

-

This compound standard (≥98% purity)

-

Internal Standard (IS), e.g., Heptadecanoic acid or a deuterated analog of the analyte

-

Methanol (B129727) (anhydrous, ≥99.8%)

-

Hexane (B92381) (GC grade)

-

Benzyl chloroformate (BCF)

-

Sodium carbonate solution (6%)

-

Anhydrous sodium sulfate (B86663)

-

Deionized water

-

Sample matrix (e.g., plasma, fecal extract)

-

15 mL glass tubes with screw caps

-

Autosampler vials with inserts

Standard and Sample Preparation

-

Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

-

Calibration Standards: Create a series of calibration standards by diluting the this compound stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Spiking: Add the internal standard to each calibration standard and sample to a final concentration of 10 µg/mL.

-

Sample Preparation (from plasma):

-

To 100 µL of plasma in a 15 mL glass tube, add the internal standard.

-

Add 1 mL of methanol for protein precipitation. Vortex for 30 seconds.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the supernatant to a new glass tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization Procedure (Benzyl Esterification)

-

To the dried residue of the standards and samples, add 100 µL of pyridine and 50 µL of benzyl chloroformate (BCF).[3]

-

Vortex the mixture for 1 minute.

-

Heat the mixture at 60°C for 30 minutes in a heating block.

-

After cooling to room temperature, add 1 mL of 6% sodium carbonate solution to stop the reaction and neutralize excess reagent.

-

Add 1 mL of hexane to extract the derivatized analyte.

-

Vortex vigorously for 2 minutes and then centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following are recommended starting parameters that should be optimized for your specific instrument and application.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Injection Port Temp. | 250°C |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| MS Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Full Scan (m/z 50-300) for initial identification and SIM for quantification |

| SIM Ions | 91, 107, 190 (for this compound benzyl ester) |

Data Analysis and Quantification

-

Peak Identification: Identify the peaks of the derivatized this compound and the internal standard based on their retention times and mass spectra by comparing them to the analysis of a pure standard.

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

-

Quantification: Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental protocol.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Method Validation Considerations

For reliable quantitative results, it is essential to validate the analytical method. Key validation parameters include:

-

Linearity: Assess the linear range of the calibration curve. A correlation coefficient (R²) of >0.99 is generally desirable.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Accuracy and Precision: Evaluate the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision), typically expressed as percent recovery and relative standard deviation (RSD), respectively.

-

Recovery: Assess the efficiency of the extraction process by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

-

Matrix Effects: Investigate the influence of co-eluting compounds from the sample matrix on the ionization of the analyte.

By following this detailed protocol and considering the validation parameters, researchers can achieve accurate and reproducible quantification of this compound in various biological samples, contributing to a better understanding of its role in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]

Application Note: 1H NMR Spectrum Analysis of trans-2-Pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Pentenoic acid is an unsaturated carboxylic acid with applications in the synthesis of pharmaceuticals and other fine chemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note provides a detailed analysis of the proton (¹H) NMR spectrum of this compound, including assigned chemical shifts, coupling constants, and multiplicities. A standard protocol for sample preparation and data acquisition is also presented.

Molecular Structure and Proton Environments

The structure of this compound features five distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The protons are labeled as follows for assignment purposes:

Data Presentation

The ¹H NMR spectral data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H(a) (-COOH) | ~11.99 | Singlet, broad | 1H | - |

| H(b) | ~7.14 | Doublet of Triplets (dt) | 1H | Jbc ≈ 15.6 Hz, Jbd ≈ 6.9 Hz |

| H(c) | ~5.83 | Doublet of Triplets (dt) | 1H | Jbc ≈ 15.6 Hz, Jce ≈ 1.5 Hz |

| H(d) (-CH2-) | ~2.26 | Quintet (q) | 2H | Jde ≈ 7.4 Hz |

| H(e) (-CH3) | ~1.09 | Triplet (t) | 3H | Jde ≈ 7.4 Hz |

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of this compound for ¹H NMR analysis is as follows:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer to the NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

¹H NMR Data Acquisition

The following is a general set of parameters for acquiring a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific parameters may require optimization.

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: Standard single-pulse (zg)

-

Number of Scans (NS): 8 to 16 (depending on sample concentration)

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

Spectral Width (SW): 16 ppm (from -2 to 14 ppm)

-

Referencing: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) is typically used as an internal reference.

Data Analysis and Interpretation

The ¹H NMR spectrum of this compound displays signals corresponding to each of the five chemically non-equivalent protons.

-

Carboxylic Acid Proton (H(a)): The proton of the carboxylic acid group is the most deshielded, appearing as a broad singlet at approximately 11.99 ppm. The broadness is due to hydrogen bonding and chemical exchange.

-

Vinylic Protons (H(b) and H(c)): The two vinylic protons, H(b) and H(c), are deshielded by the double bond and the electron-withdrawing carboxylic acid group.

-

H(b) , which is α to the carbonyl group, appears further downfield around 7.14 ppm. Its signal is a doublet of triplets. The large coupling constant of approximately 15.6 Hz is characteristic of a trans relationship between the two vinylic protons (Jbc). The triplet splitting arises from coupling to the adjacent methylene (B1212753) protons (H(d)).

-

H(c) appears upfield around 5.83 ppm. It also appears as a doublet of triplets due to the large trans-coupling to H(b) and a smaller long-range coupling to the methyl protons (H(e)).

-

-

Methylene Protons (H(d)): The protons of the methylene group appear as a quintet around 2.26 ppm due to coupling with both the adjacent vinylic proton (H(b)) and the methyl protons (H(e)).

-

Methyl Protons (H(e)): The terminal methyl protons are the most shielded, appearing as a triplet at approximately 1.09 ppm due to coupling with the adjacent methylene protons (H(d)).